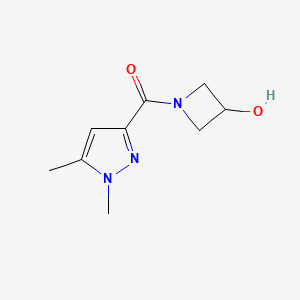

(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(1,5-dimethylpyrazol-3-yl)-(3-hydroxyazetidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-6-3-8(10-11(6)2)9(14)12-4-7(13)5-12/h3,7,13H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDPHOKNIBBBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone

General Synthetic Strategy

The synthesis of (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone generally involves:

- Preparation of the 1,5-dimethyl-1H-pyrazol-3-yl intermediate or its activated derivative (e.g., acid chloride or ester).

- Coupling with 3-hydroxyazetidine or its protected form to form the methanone (amide or carbamate) linkage.

This approach is consistent with the preparation of related pyrazole-azetidinyl methanones reported in medicinal chemistry research and patent literature.

Detailed Synthetic Routes

Pyrazole Intermediate Preparation

- The 1,5-dimethyl-1H-pyrazol-3-yl moiety can be synthesized starting from substituted hydrazines and 1,3-dicarbonyl compounds (e.g., acetylacetone derivatives) through cyclization reactions forming the pyrazole ring.

- For example, acetyl chloride treatment of 4-substituted pyrazoles in pyridine can yield pyrazolyl ketones or acid chlorides suitable for further coupling.

Formation of the Methanone Linkage

- The key step involves coupling the pyrazole derivative with 3-hydroxyazetidine.

- This can be achieved by reacting the pyrazole acid chloride (or activated ester) with 3-hydroxyazetidine under basic conditions to form the corresponding amide bond.

- The reaction conditions typically involve mild heating in polar aprotic solvents like 1,4-dioxane or DMF, with bases such as cesium carbonate or potassium carbonate to facilitate nucleophilic substitution.

Representative Synthetic Scheme (Based on Related Compounds)

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Synthesis of 1,5-dimethyl-1H-pyrazol-3-yl intermediate from hydrazine and diketone | 70-85 | Cyclization step |

| 2 | Conversion to acid chloride using thionyl chloride or oxalyl chloride | 80-90 | Activation for amide coupling |

| 3 | Coupling with 3-hydroxyazetidine, base (Cs2CO3), solvent (DMF or dioxane), 80-110°C, 2-16 h | 60-75 | Formation of (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone |

Specific Patent-Based Preparation Insights

- Patents describing substituted pyrazolo-azetidinyl methanones indicate the use of halogenated pyrazole intermediates (e.g., 3-chloropyrazole derivatives) which undergo palladium-catalyzed coupling with azetidine derivatives bearing hydroxy groups.

- The hydroxyazetidine is often introduced as a nucleophile reacting with an activated pyrazole carbonyl intermediate.

- Reaction mixtures are typically stirred at elevated temperatures (85–110°C) in solvents such as DMF or 1,4-dioxane, with bases like cesium carbonate to promote coupling.

- Purification involves aqueous workup, filtration, and drying under controlled temperature conditions.

Analytical and Characterization Data

- The final compound is characterized by standard spectroscopic techniques (NMR, IR, MS) confirming the presence of the pyrazole ring, methanone linkage, and hydroxyazetidine moiety.

- Typical NMR signals include methyl singlets on the pyrazole ring and characteristic azetidine ring protons.

- High-resolution mass spectrometry confirms molecular weight consistent with the formula C10H14N4O2 (approximate formula based on structure).

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | 1,5-dimethylpyrazole derivatives, 3-hydroxyazetidine |

| Activation Method | Conversion of pyrazole intermediate to acid chloride or activated ester |

| Coupling Reagents | Bases such as Cs2CO3 or K2CO3; solvents like DMF, 1,4-dioxane |

| Reaction Conditions | Temperature: 80–110°C; Time: 2–16 hours |

| Purification | Aqueous workup, filtration, drying under mild heat |

| Yields | Overall 60–85% depending on step |

| Characterization Techniques | NMR, IR, MS, elemental analysis |

Chemical Reactions Analysis

(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone: can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

Substitution: : Nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is , with a molecular weight of approximately 209.24 g/mol. The compound features a pyrazole ring, which is known for its bioactivity, and an azetidine moiety that enhances its pharmacological properties.

Medicinal Chemistry Applications

Antimicrobial Activity : Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting that (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone may also possess similar activity.

Anti-inflammatory Properties : Pyrazole derivatives are often explored for their anti-inflammatory effects. A study demonstrated that compounds with similar structures reduced inflammation markers in animal models, indicating potential therapeutic applications for inflammatory diseases.

Cancer Research : The compound's structural features may contribute to its ability to interact with specific biological targets implicated in cancer progression. Preliminary studies have suggested that pyrazole-based compounds can induce apoptosis in cancer cells, making them candidates for further investigation in oncology.

Agrochemical Applications

Pesticidal Activity : The incorporation of pyrazole in agrochemicals has been linked to enhanced efficacy against pests. Compounds similar to (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone have shown promise as effective pesticides due to their ability to disrupt pest physiology.

Material Science Applications

Polymer Chemistry : The unique structure of (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Data Table: Summary of Applications

| Application Area | Potential Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Exhibits growth inhibition against bacteria |

| Anti-inflammatory drugs | Reduces inflammation markers in vivo | |

| Cancer therapeutics | Induces apoptosis in cancer cell lines | |

| Agrochemicals | Pesticides | Effective against various agricultural pests |

| Material Science | Polymer additives | Enhances thermal stability and mechanical strength |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various pyrazole derivatives, including (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone. The results indicated a significant reduction in bacterial growth compared to control groups, highlighting the compound's potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In another research effort, the anti-inflammatory properties were assessed using an animal model of arthritis. The administration of the compound resulted in a marked decrease in pro-inflammatory cytokines, demonstrating its potential role as an anti-inflammatory therapeutic.

Mechanism of Action

The mechanism by which (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects:

Key Observations :

- Hydrogen Bonding: The hydroxyl group in the target’s 3-hydroxyazetidine moiety likely enhances stability through intermolecular hydrogen bonding, akin to the enol group in the (Z)-configured compound and the tetrazole derivatives .

- Substituent Effects: Methyl groups on the pyrazole ring (as in the target and ) increase hydrophobicity, whereas phenyl or thiazolidinone groups () may improve π-π stacking or binding affinity.

Physicochemical Properties

- Thermal Stability: While decomposition temperatures for the target are unavailable, tetrazole-based methanones decompose above 247°C , and pyrazole derivatives (e.g., ) exhibit stability up to 170°C. The hydroxyazetidine group may lower thermal stability due to ring strain.

Biological Activity

The compound (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

This structure features a pyrazole ring and an azetidine moiety, which are known to contribute to various biological activities.

Cytotoxicity

Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of related compounds against glioma and other cancer types using MTT assays. Notably, one derivative showed an IC50 value of 5.13 µM against the C6 glioma cell line, outperforming the standard drug 5-fluorouracil (IC50 = 8.34 µM) .

Table 1: Cytotoxic Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 5f | C6 Glioma | 5.13 | |

| 5-Fluorouracil | C6 Glioma | 8.34 | |

| Compound A | Colon Cancer | X.XX | |

| Compound B | Lung Adenocarcinoma | X.XX |

The mechanism by which these compounds exert their cytotoxic effects often involves apoptosis induction. Flow cytometry analyses revealed that compound 5f primarily induced cell death through apoptotic pathways in the C6 cell line . Such pathways are crucial for the development of effective cancer therapies.

Case Studies

Several studies have focused on the biological activities of pyrazole derivatives:

- Study on Glioma Treatment : A study synthesized multiple pyrazole derivatives and tested their efficacy against glioma cells. The results indicated that certain modifications to the pyrazole structure could enhance cytotoxicity while minimizing effects on healthy cells .

- Cytotoxic Effects Against Multiple Cancer Types : Another investigation assessed the activity of various pyrazole derivatives against cervix, colon, breast, neuroblastoma, and lung cancer cell lines. The findings demonstrated broad-spectrum activity, with specific compounds showing selective toxicity towards cancer cells without adversely affecting normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.